molecular formula C23H25N5O2 B10995026 (5-methoxy-1,2-dimethyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(5-methoxy-1,2-dimethyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B10995026
M. Wt: 403.5 g/mol
InChI Key: ZGALMRHRGUCQFE-UHFFFAOYSA-N
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Description

(5-methoxy-1,2-dimethyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a combination of indole, triazolopyridine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1,2-dimethyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazolopyridine and piperidine groups through a series of coupling reactions. Common reagents used in these reactions include various halides, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1,2-dimethyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

(5-methoxy-1,2-dimethyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5-methoxy-1,2-dimethyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    (5-methoxy-1,2-dimethyl-1H-indol-3-yl)[3-(pyridin-3-yl)piperidin-1-yl]methanone: Similar structure but lacks the triazole ring.

    (5-methoxy-1,2-dimethyl-1H-indol-3-yl)[3-(pyridin-2-yl)piperidin-1-yl]methanone: Similar structure with a different position of the pyridine ring.

    (5-methoxy-1,2-dimethyl-1H-indol-3-yl)[3-(pyrimidin-3-yl)piperidin-1-yl]methanone: Similar structure but with a pyrimidine ring instead of triazole.

Uniqueness

The presence of the triazolopyridine moiety in (5-methoxy-1,2-dimethyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone distinguishes it from other similar compounds. This unique structure may confer specific binding properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

(5-methoxy-1,2-dimethylindol-3-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C23H25N5O2/c1-15-21(18-13-17(30-3)9-10-19(18)26(15)2)23(29)27-11-6-7-16(14-27)22-25-24-20-8-4-5-12-28(20)22/h4-5,8-10,12-13,16H,6-7,11,14H2,1-3H3

InChI Key

ZGALMRHRGUCQFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

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